molecular formula C8H14ClNO B1585325 2-Chloro-N-cyclohexylacetamide CAS No. 23605-23-4

2-Chloro-N-cyclohexylacetamide

Cat. No.: B1585325
CAS No.: 23605-23-4
M. Wt: 175.65 g/mol
InChI Key: RLFIWYGMZQJEFO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-N-cyclohexylacetamide can be synthesized by reacting cyclohexylamine with chloroacetyl chloride under suitable reaction conditions. The reaction typically involves cooling the mixture to 0-5°C using an ice bath and then adding chloroacetyl chloride dropwise. The reaction is allowed to proceed at room temperature for several hours .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-cyclohexylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to form cyclohexylamine and chloroacetic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the compound.

Major Products:

Scientific Research Applications

2-Chloro-N-cyclohexylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclohexylacetamide involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also act as a precursor to other active compounds that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-N-cyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFIWYGMZQJEFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278579
Record name 2-Chloro-N-cyclohexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23605-23-4
Record name 23605-23-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8278
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N-cyclohexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-N-cyclohexylacetamide
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Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of cyclohexylamine (2.31 mL, 20 mmol) in DCM (20 mL) was added triethylamine (5.7 mL, 40 mmol) followed by chloro acetylchloride (1.61 mL, 20 mmol). The reaction was warmed to RT and stirred for 3 h. The reaction mixture was concentrated, redissolved in EtOAc (20 mL) and washed with brine. The organic layer was dried over anhydrous Na2SO4 and concentrated to yield crude product which was further purified by flash column chromatography using 7:3 Pet. Ether:EtOAc as the eluant. 1.8 g of pure 2-chloro-N-cyclohexylacetamide was isolated.
Quantity
2.31 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
1.61 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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